3-(4-ethoxyphenyl)-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
3-(4-ETHOXYPHENYL)-7-(2-FURYLMETHYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furylmethyl group, and a dihydropyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-7-(2-FURYLMETHYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. This can be achieved through a condensation reaction between a pyrrole derivative and a pyrimidine derivative under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolopyrimidine core.
Attachment of the Furylmethyl Group: The furylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction, where a furylmethyl halide reacts with the pyrrolopyrimidine core in the presence of a Lewis acid catalyst.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furyl aldehyde or furyl carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The ethoxyphenyl and furylmethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents and nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Furyl aldehyde or furyl carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicinal chemistry, 3-(4-ETHOXYPHENYL)-7-(2-FURYLMETHYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is being explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-7-(2-FURYLMETHYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar pyrimidine core and have been studied for their activity against Mycobacterium tuberculosis.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also share structural similarities and have shown potential as antitubercular agents.
Uniqueness
3-(4-ETHOXYPHENYL)-7-(2-FURYLMETHYL)-5,6-DIMETHYL-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its combination of an ethoxyphenyl group, a furylmethyl group, and a dihydropyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C21H22N4O2/c1-4-26-17-9-7-16(8-10-17)25-13-23-21-19(20(25)22)14(2)15(3)24(21)12-18-6-5-11-27-18/h5-11,13,22H,4,12H2,1-3H3 |
InChI Key |
IBJSZKRRVPBJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CO4)C)C |
Origin of Product |
United States |
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